2-Anilino-6-dibutylamino-3-methylfluoran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

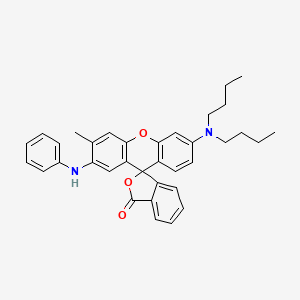

2'-anilino-6'-(dibutylamino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36N2O3/c1-4-6-19-37(20-7-5-2)26-17-18-29-33(22-26)39-32-21-24(3)31(36-25-13-9-8-10-14-25)23-30(32)35(29)28-16-12-11-15-27(28)34(38)40-35/h8-18,21-23,36H,4-7,19-20H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAILNNJDMIMON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=C(C(=C5)NC6=CC=CC=C6)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3029817 |

Source

|

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one-6'-(dibutylamino)-3'-methyl-2'-(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder |

Source

|

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(dibutylamino)-3'-methyl-2'-(phenylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

89331-94-2 |

Source

|

| Record name | 6′-(Dibutylamino)-3′-methyl-2′-(phenylamino)spiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89331-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Anilino-3-methyl-6-(dibutylamino)fluoran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089331942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(dibutylamino)-3'-methyl-2'-(phenylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one-6'-(dibutylamino)-3'-methyl-2'-(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6'-(dibutylamino)-3'-methyl-2'-(phenylamino)spiro[isobenzofuran-1(3H),9-(9H)-xanthen]-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(dibutylamino)-3'-methyl-2'-(phenylamino) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ANILINO-3-METHYL-6-(DIBUTYLAMINO)FLUORAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H1E1033W1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-Anilino-6-dibutylamino-3-methylfluoran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Anilino-6-dibutylamino-3-methylfluoran, a fluoran-based leuco dye commonly used in thermal paper and other color-changing applications. The synthesis is a two-step process involving a condensation reaction to form a phthalide intermediate, followed by a cyclization reaction to yield the final fluoran structure. This document details the experimental protocols, quantitative data from various synthetic approaches, and a workflow for the synthesis and purification of the target compound.

Synthesis Pathway

The synthesis of this compound proceeds through two key chemical transformations:

-

Condensation: The reaction begins with the acid-catalyzed condensation of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid with 4-Methoxy-2-methyldiphenylamine in the presence of concentrated sulfuric acid. This step forms a phthalide intermediate.

-

Cyclization: The intermediate is then treated with a base in an organic solvent to induce intramolecular cyclization, forming the final spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one ring system of the fluoran dye.

Caption: Two-step synthesis of this compound.

Experimental Protocols

The following protocols are synthesized from various patented procedures. Researchers should adapt these methods based on laboratory conditions and safety protocols.

Step 1: Synthesis of the Phthalide Intermediate

-

Reaction Setup: In a clean, dry reaction vessel equipped with a stirrer and a cooling system, carefully add concentrated sulfuric acid (96% or higher).

-

Addition of Reactants: Cool the sulfuric acid to 0-10 °C. To the cooled acid, slowly add 2-(4'-dibutylamino-2'-hydroxybenzoyl)benzoic acid. Once dissolved, add 4-methoxy-2-methyldiphenylamine portion-wise, maintaining the temperature between 0-30 °C. The molar ratio of the benzoic acid derivative to the diphenylamine derivative should be approximately 1:1 to 1:1.2.

-

Reaction: Stir the mixture at the specified temperature for a period ranging from a few hours to 20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture slowly into a vessel containing ice water with vigorous stirring. This will cause the phthalide-containing product to precipitate.

-

Isolation: Collect the precipitated solid by filtration and wash it thoroughly with water until the filtrate is neutral. The resulting paste contains the phthalide intermediate.

Step 2: Cyclization to this compound

-

Reaction Setup: Transfer the phthalide-containing paste to a reaction vessel with a reflux condenser and a stirrer. Add an organic solvent such as toluene.

-

Base Addition: To this mixture, add an aqueous solution of a base, such as sodium hydroxide. The amount of base should be sufficient to neutralize any residual acid and to catalyze the cyclization. Some protocols suggest maintaining a strongly basic medium (pH > 10).

-

Cyclization Reaction: Heat the mixture to a temperature between 80-160 °C (refluxing toluene is common) and stir for 1-5 hours. Monitor the disappearance of the intermediate by TLC.

-

Isolation and Purification: After the reaction is complete, cool the mixture to room temperature or below (e.g., 20 °C) to induce crystallization of the product. Collect the crystals by filtration, wash with water and then with a small amount of a suitable organic solvent like methanol.

-

Drying: Dry the product under vacuum to obtain this compound. Further purification can be achieved by recrystallization from solvents such as methanol or chlorobenzene.

Quantitative Data

The following table summarizes the quantitative data from different synthesis examples found in the patent literature.

| Parameter | Example 1 | Example 2 | Example 3 |

| Condensation Temp. | 0-5 °C | 10-20 °C | ~7 °C |

| Condensation Time | 20 hours | 2-20 hours | 1 hour |

| Cyclization Temp. | 90-100 °C (Reflux) | 90-100 °C (Reflux) | 85-90 °C |

| Cyclization Time | 3 hours | 2-4 hours | 1.5 hours |

| Cyclization Base | Sodium Hydroxide | Sodium Hydroxide | Sodium Hydroxide |

| Cyclization Solvent | Toluene/Water | Toluene/Water | Toluene/Water |

| Yield | 83.95% | 79.6% - 81% | High Yield (not specified) |

| Melting Point (°C) | 183.9-184.5 | 183-184.1 | 179-186 |

| Purity (HPLC) | >99.5% | >99.5% | Not specified |

Experimental Workflow

The overall experimental workflow for the synthesis and purification of this compound is depicted below.

Caption: General workflow from synthesis to characterization.

Characterization

-

¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include:

-

Aromatic protons in the range of 6.5-8.0 ppm.

-

A singlet for the methyl group attached to the xanthene ring.

-

Multiplets for the butyl chains of the dibutylamino group, including triplets for the terminal methyl groups and multiplets for the methylene groups.

-

A signal for the N-H proton of the anilino group.

-

-

¹³C NMR: The carbon NMR would show a large number of signals corresponding to the 35 carbon atoms in the molecule, with distinct regions for the sp² hybridized aromatic and carbonyl carbons, and the sp³ hybridized carbons of the alkyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for:

-

The C=O stretch of the lactone carbonyl group (around 1760 cm⁻¹).

-

C-N stretching vibrations.

-

C-O-C stretching of the ether linkages in the xanthene core.

-

Aromatic C-H and C=C stretching vibrations.

-

N-H stretching of the secondary amine.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (532.67 g/mol ). The fragmentation pattern would likely involve cleavage of the butyl groups and fragmentation of the fluoran core.

For confirmation of identity and purity, it is essential to perform these analytical techniques on the synthesized product and compare the data with a reference standard if available. High-performance liquid chromatography (HPLC) is also a crucial technique for assessing the purity of the final compound.

In-Depth Technical Guide: 2-Anilino-6-dibutylamino-3-methylfluoran (CAS 89331-94-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-Anilino-6-dibutylamino-3-methylfluoran, also known by its CAS number 89331-94-2 and common trade name ODB-2. This document details its chemical structure, physicochemical properties, a detailed synthesis protocol, mechanism of action, and key applications, adhering to stringent data presentation and visualization standards.

Chemical Identity and Structure

This compound is a synthetic organic compound belonging to the fluoran class of leuco dyes. These dyes are notable for their ability to switch between a colorless (leuco) form and a colored form in response to environmental changes. In its isolated state, it typically appears as a white to off-white crystalline powder.[1][2]

The fundamental structure consists of a spiro linkage between an isobenzofuranone moiety and a xanthene ring system, which is further substituted with dibutylamino, methyl, and anilino groups. The molecular formula for this compound is C₃₅H₃₆N₂O₃ .[3]

Key Identifiers:

-

Chemical Name: 2'-Anilino-6'-(dibutylamino)-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one

-

CAS Number: 89331-94-2[3]

-

Common Synonyms: ODB-2, 2-Anilino-3-methyl-6-(di-n-butylamino)fluoran, Black 2[4]

-

Molecular Weight: 532.68 g/mol [3]

-

InChI Key: XAAILNNJDMIMON-UHFFFAOYSA-N

-

Canonical SMILES: CCCCN(CCCC)c1ccc2c(c1)Oc3cc(c(cc3C24c5ccccc5C(=O)O4)Nc6ccccc6)C[3]

Physicochemical and Quantitative Data

The physical and chemical properties of this compound are summarized below. This data is critical for its application in various formulations, particularly in thermal imaging systems.

| Property | Value | Reference(s) |

| Physical Appearance | White to off-white powder/crystal | [1][2] |

| Melting Point | 182 - 187 °C | [1] |

| Boiling Point | 704.5 ± 60.0 °C (Predicted) | |

| Density | 1.23 ± 0.1 g/cm³ (Predicted) | |

| Water Solubility | 1.61 - 21 µg/L at 20°C (Practically Insoluble) | |

| Solubility Profile | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform. | |

| Purity (Typical) | ≥ 99.0% (by HPLC) | [1][2] |

| Loss on Drying | ≤ 0.3% | [1][2] |

| pKa (Predicted) | 4.53 ± 0.20 | |

| LogP (Predicted) | 4.66 at 20°C |

Experimental Protocols

Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of high-purity this compound, adapted from established patent literature. This two-stage process involves an acid-catalyzed condensation followed by a base-mediated cyclization.

Materials:

-

2-(4'-dibutylamino-2'-hydroxybenzoyl)benzoic acid (Reactant 1)

-

4-methoxy-2-methyldiphenylamine (Reactant 2)

-

Concentrated Sulfuric Acid (96% or higher)

-

Toluene

-

Sodium Hydroxide (NaOH) solution (e.g., 28.8%)

-

Ice water

Protocol:

-

Step 1: Acid-Catalyzed Condensation a. In a suitable reaction vessel, slowly add 1.0 mole equivalent of 2-(4'-dibutylamino-2'-hydroxybenzoyl)benzoic acid to concentrated sulfuric acid, maintaining the temperature between 0-30°C with stirring until dissolved. b. To this solution, gradually add 1.0 to 1.2 mole equivalents of 4-methoxy-2-methyldiphenylamine over a period of 1 hour. c. Continue to stir the reaction mixture at a controlled temperature (e.g., 7°C) for approximately 30 hours. d. Upon completion, pour the reaction mixture into a larger vessel containing ice water (approx. 500 g per mole of reactant) to precipitate the intermediate product. e. Collect the solid precipitate by filtration and wash thoroughly with water.

-

Step 2: Base-Mediated Cyclization and Purification a. Transfer the filtered paste (the phthalide-containing intermediate) into a reactor containing toluene (approx. 300 mL per mole). b. Gradually add a concentrated aqueous solution of sodium hydroxide to neutralize any residual acid. c. Add an additional 0.2-0.4 moles of NaOH per mole of the initial benzoic acid reactant to catalyze the cyclization. d. Heat the biphasic mixture to 80-100°C and maintain under reflux with vigorous stirring for 1-3 hours to facilitate the ring-closing reaction. e. After cooling, separate the aqueous and organic (toluene) layers. f. Wash the organic layer with water, then cool it to induce crystallization of the final product. g. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. The resulting product is high-purity this compound.

Mandatory Visualizations

Synthesis Workflow Diagram

The diagram below illustrates the key stages in the synthesis of this compound.

Caption: Key stages in the synthesis of CAS 89331-94-2.

Mechanism of Action: Leuco Dye Color Transformation

This compound functions as a leuco dye. Its mechanism of action involves a reversible, acid-catalyzed equilibrium between its colorless lactone form and its colored, open-ring zwitterionic/quinoidal form. The application of heat in thermal paper systems facilitates this reaction in the presence of an acidic developer.

Caption: Reversible equilibrium of the leuco dye.

Applications and Significance

The primary application of this compound is as a color former in thermal and carbonless copy paper.[4][5]

-

Thermal Paper: In thermal printing, a coating containing the leuco dye, a developer (like bisphenol A or a substitute), and a sensitizer is applied to paper. When a thermal print head applies heat, the components melt, allowing the dye and developer to react, which opens the lactone ring and produces an intense black image.[5] The compound is valued for its high thermal sensitivity and excellent image stability.[1]

-

Carbonless Copy Paper: It is also used in carbonless paper systems, where microcapsules containing the dye are ruptured by the pressure of writing, releasing the dye to react with a developer coating on the sheet below.[5]

-

Emerging Research Areas: The compound's unique photophysical properties, such as its strong light absorption in the colored state and thermochromism, make it a candidate for research in advanced materials.[6] This includes light-driven phase change materials for thermal energy storage and smart windows.[6] There is also exploratory research into its use as a fluorescent dye in biological imaging and its potential role in photodynamic therapy, though these applications are less established.[7]

Safety and Handling

This compound is classified as harmful to aquatic life with long-lasting effects. It is essential to avoid its release into the environment. Standard laboratory personal protective equipment, including gloves and safety goggles, should be worn during handling to minimize exposure. Store the compound in a cool, dark, and dry place, sealed from air.

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

- 1. Odb-2 Leuco Dye ≥ 99% Purity for Thermal Paper BPA Free Reach - Odb-2 Leuco Dye, Thermal Paper Coating Chemical | Made-in-China.com [m.made-in-china.com]

- 2. ODB-2 or CK-68 or BLACK-400 is Heat(Pressure) Sensitive Black TF-BL3 [sellchems.com]

- 3. This compound | 89331-94-2 | FA161411 [biosynth.com]

- 4. The Mysterious ODB-2 in Thermal Paper - Sinobio Chemistry [sinobiochemistry.com]

- 5. Thermal & pressure sensitive dyes-ODB-2 [sellchems.com]

- 6. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

Physical and chemical properties of Black N-102

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Black N-102, a fluoran-based leuco dye. The information is intended for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of this compound for their work.

Core Compound Information

Black N-102, scientifically known as 7-Anilino-3-diethylamino-6-methyl fluoran, is a synthetic organic compound widely utilized as a color former in thermochromic and pressure-sensitive recording materials. Its ability to undergo a reversible color change upon exposure to heat or an acidic developer makes it a key component in applications such as thermal paper, carbonless copy paper, and various indicator technologies.

Physical Properties

The physical characteristics of Black N-102 are summarized in the table below. These properties are crucial for determining its suitability in various applications and for developing appropriate handling and processing procedures.

| Property | Value |

| Appearance | White to off-white or light gray powder/crystal |

| Melting Point | 195-197 °C |

| Boiling Point | 673.9 ± 55.0 °C (Predicted) |

| Density | 1.30 ± 0.1 g/cm³ (Predicted) |

| Solubility | Insoluble in water. Soluble in organic solvents. |

Chemical Properties

The chemical properties of Black N-102 are centered around its identity as a leuco dye. The defining characteristic is the presence of a lactone ring within its fluoran structure, which can be reversibly opened. This structural change is the basis for its color-changing behavior.

| Property | Value/Description |

| Chemical Name | 7-Anilino-3-diethylamino-6-methyl fluoran |

| CAS Number | 29512-49-0 |

| Molecular Formula | C₃₁H₂₈N₂O₃ |

| Molecular Weight | 476.57 g/mol |

| IUPAC Name | 2'-anilino-6'-(diethylamino)-3'-methylspiro[isobenzofuran-1,9'-xanthen]-3-one |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. |

| Reactivity | The lactone ring is susceptible to opening in the presence of an acid or upon heating, leading to the formation of a colored zwitterionic structure. |

Experimental Protocols

While specific experimental protocols for the determination of every property of Black N-102 are not publicly available, the following are general, standardized methodologies that are typically employed for characterizing such compounds.

Determination of Melting Point

The melting point of a solid crystalline substance like Black N-102 is typically determined using a capillary melting point apparatus.

Methodology:

-

A small, finely powdered sample of Black N-102 is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting point range.

Determination of Solubility

The solubility of Black N-102 in various solvents can be determined by the equilibrium solubility method.

Methodology:

-

An excess amount of Black N-102 is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of Black N-102 in the clear filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis (UV-Vis)

UV-Vis spectroscopy is used to characterize the electronic absorption properties of Black N-102 in both its colorless and colored forms.[1]

Methodology:

-

A dilute solution of Black N-102 in a suitable organic solvent (e.g., acetone or acetonitrile) is prepared.

-

The UV-Vis absorption spectrum of the solution is recorded to observe the absorption maxima in its colorless (lactone) form.

-

A small amount of an acid (e.g., trifluoroacetic acid) is added to the solution to induce the color change.

-

The UV-Vis absorption spectrum of the resulting colored solution is recorded to determine the absorption maximum of the colored (zwitterionic) form.[1]

Thermochromic Mechanism and Visualization

The thermochromic behavior of Black N-102 is a result of a reversible equilibrium between its colorless lactone form and its colored zwitterionic form. This transition is typically facilitated by a developer (a weak acid) and a solvent or matrix that allows for the interaction upon a change in temperature.

At low temperatures, Black N-102 exists in its stable, colorless lactone form where the central carbon of the spiro system is sp³ hybridized, isolating the chromophoric systems of the molecule. Upon heating, the developer donates a proton to the lactone ring, causing it to open. This leads to the formation of a highly conjugated, planar zwitterionic structure with an sp² hybridized central carbon. This extended conjugation allows the molecule to absorb visible light, resulting in the appearance of a black color. The process is reversible, and upon cooling, the lactone ring reforms, and the compound returns to its colorless state.

The following diagram illustrates this fundamental mechanism.

Caption: Reversible thermochromic mechanism of Black N-102.

References

Solubility Profile of ODB-2 (2-Anilino-6-dibutylamino-3-methylfluoran) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ODB-2, chemically known as 2-Anilino-6-dibutylamino-3-methylfluoran (CAS No. 89331-94-2), is a fluoran leuco dye. Primarily utilized as a color former in thermal and carbonless paper, its solubility characteristics in various organic solvents are crucial for its application in diverse fields, including potential use in drug delivery systems and other advanced materials. This technical guide provides a comprehensive overview of the solubility of ODB-2 in common organic solvents, based on currently available data.

Core Compound Information

| Property | Value |

| Chemical Name | This compound |

| Synonym | ODB-2 |

| CAS Number | 89331-94-2 |

| Molecular Formula | C₃₅H₃₆N₂O₃ |

| Molecular Weight | 532.68 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 179-184 °C |

Solubility of ODB-2 in Organic Solvents

Precise quantitative solubility data for ODB-2 in a wide range of organic solvents remains limited in publicly accessible literature. However, qualitative and semi-quantitative data provide valuable insights into its solubility profile.

Qualitative Solubility Data

ODB-2 is generally described as being extremely well soluble in organic solvents. The following table summarizes the available qualitative solubility information.

| Solvent | Solubility Description |

| N,N-Dimethylformamide (DMF) | Very soluble |

| Methanol | Soluble |

| Glacial Acetic Acid | Sparingly soluble |

| Chloroform | Very slightly soluble |

| Water | Practically insoluble |

Semi-Quantitative Solubility Data

A single semi-quantitative data point has been reported in a non-standard solvent system:

| Solvent System | Temperature | Solubility |

| Standard Fat | 20 °C | 139.2 mg / 100g |

Experimental Protocols: Determination of Solubility

The following is a detailed methodology for a commonly accepted and robust method for determining the solubility of a compound like ODB-2 in organic solvents: the Saturation Shake-Flask Method .

Principle

An excess amount of the solid compound (solute) is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically.

Materials and Equipment

-

ODB-2 (analytical standard)

-

Organic solvents (analytical grade, e.g., DMSO, ethanol, methanol, acetonitrile)

-

Volumetric flasks

-

Erlenmeyer flasks with airtight stoppers

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Magnetic stirrer and stir bars

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure

-

Preparation of the Sample: Add an excess amount of ODB-2 to a series of Erlenmeyer flasks. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

-

Addition of Solvent: Accurately add a known volume of the desired organic solvent to each flask.

-

Equilibration: Tightly seal the flasks to prevent solvent evaporation. Place the flasks in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the flasks at a constant speed for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After the equilibration period, cease agitation and allow the flasks to stand undisturbed for at least 24 hours in the temperature-controlled environment to allow the excess solid to sediment. Alternatively, the samples can be centrifuged to facilitate the separation of the solid and liquid phases.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, dry volumetric flask. This step is critical to remove any undissolved microparticles.

-

Dilution: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of ODB-2 in the diluted sample using a validated analytical method, such as HPLC-UV. A calibration curve prepared with standard solutions of ODB-2 of known concentrations should be used for accurate quantification.

-

Calculation: Calculate the solubility of ODB-2 in the solvent using the following formula:

Solubility (mg/mL) = (Concentration of diluted sample from calibration curve) x (Dilution factor)

Visualized Experimental Workflow

The following diagram illustrates the key steps in the saturation shake-flask method for determining the solubility of ODB-2.

The Invisible Ink Revolution: An In-depth Technical Guide to the Discovery and History of Fluoran-Based Leuco Dyes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoran-based leuco dyes, a class of organic compounds capable of reversibly switching between a colorless and a colored state, have become indispensable in a multitude of applications, most notably in thermal printing and carbonless copy paper. This technical guide delves into the rich history of their discovery, the fundamental chemistry governing their color-changing properties, and the key experimental methodologies for their synthesis and characterization. We will explore the pioneering work that led to their commercialization, detail the synthesis of iconic fluoran leuco dyes, and present a comparative analysis of their spectroscopic properties. This guide is intended to be a comprehensive resource for researchers and professionals interested in the chemistry and application of these versatile chromogenic materials.

A Historical Perspective: From Accidental Discovery to Widespread Application

The story of fluoran-based leuco dyes is intrinsically linked to the development of modern office technologies. While the synthesis of the parent fluoran ring system was known, the targeted development of fluoran compounds as functional leuco dyes gained momentum with the invention of carbonless copy paper.

In 1953, chemists Lowell Schleicher and Barry Green, working at the National Cash Register Corporation (NCR), developed and patented a revolutionary "no carbon required" (NCR) paper.[1][2] This invention utilized microencapsulated leuco dyes that would rupture upon the application of pressure, reacting with an acidic developer on a receiving sheet to produce a colored mark.[1] One of the earliest and most widely used leuco dyes in this groundbreaking technology was Crystal Violet Lactone , a triphenylmethane-based dye that, while not a fluoran in the strictest sense, laid the groundwork for the adoption of lactone-based leuco dyes.

The success of carbonless copy paper spurred further research into other classes of leuco dyes with improved color diversity and stability. Fluoran-based leuco dyes, with their versatile spiro[isobenzofuran-1,9'-xanthen]-3-one core structure, emerged as a particularly promising family of compounds.[3] The ability to produce a true black color, a significant challenge with other dye classes, was a major breakthrough for fluoran chemistry and solidified their commercial importance.[4]

The Chemistry of Color: The Lactone Ring-Opening Mechanism

The remarkable color-changing ability of fluoran-based leuco dyes is governed by a reversible, acid-catalyzed ring-opening and closing of a lactone moiety.

-

Colorless (Leuco) Form: In their neutral, non-activated state, fluoran dyes exist in a colorless or faintly colored form. The central carbon of the spiro system is sp³-hybridized, which isolates the chromophoric regions of the molecule and prevents the formation of an extended conjugated π-system.[3]

-

Colored Form: In the presence of an acidic developer (such as bisphenol A or other phenolic resins), the lactone ring is protonated and subsequently opens. This structural transformation results in the formation of a highly conjugated, planar quinoid structure.[3] The extended π-electron system allows for the absorption of visible light, resulting in the appearance of a vibrant color. The specific color produced is determined by the substituents on the xanthene portion of the molecule.

This reversible equilibrium is the cornerstone of the functionality of fluoran leuco dyes in various applications.

Quantitative Spectroscopic Data of Representative Fluoran Leuco Dyes

The color and intensity of fluoran-based leuco dyes can be quantified by their UV-Vis spectroscopic properties, specifically their maximum absorption wavelength (λmax) and molar extinction coefficient (ε). The following table summarizes these properties for a selection of fluoran dyes.

| Dye Name/Designation | Color | Form | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) |

| LD01 | Red | Leuco | MEK | < 350 | Not specified |

| Colored | MEK with 1% TFA | 604 | ~2.2 x 104[5] | ||

| LD02 | Red | Leuco | MEK | < 350 | Not specified |

| Colored | MEK with 1% TFA | 608 | ~1.4 x 104[5] | ||

| ODB-2 | Black | Leuco | Toluene | Not specified | Not specified |

| Colored | - | Deep Blue/Black | Not specified | ||

| Crystal Violet Lactone | Violet | Leuco | - | Colorless | Not specified |

| Colored | Acidic solution | Intense Violet | Not specified |

Experimental Protocols: Synthesis of Key Fluoran Leuco Dyes

The synthesis of fluoran-based leuco dyes typically involves the condensation of a substituted 2-benzoylbenzoic acid (a keto acid) with a substituted phenol or aniline derivative in the presence of a strong acid catalyst.

General Synthesis of a Fluoran Leuco Dye

A common synthetic route involves the reaction of a keto acid with an aminophenol derivative in the presence of a dehydrating agent like sulfuric acid.[6]

Reactants:

-

2-(4-Dialkylamino-2-hydroxybenzoyl)benzoic acid (Keto Acid)

-

Substituted N,N-Dialkylaniline or similar nucleophile

-

Concentrated Sulfuric Acid (Catalyst and Dehydrating Agent)

Procedure:

-

The keto acid and the substituted aniline are dissolved in concentrated sulfuric acid at a low temperature (typically 0-5 °C).

-

The reaction mixture is stirred and allowed to slowly warm to room temperature.

-

The mixture is then heated to a specific temperature (e.g., 80-100 °C) for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is then carefully poured into a mixture of ice and water to precipitate the crude product.

-

The precipitate is collected by filtration, washed with water, and then neutralized with a base (e.g., sodium bicarbonate solution).

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, toluene).

Detailed Synthesis of Crystal Violet Lactone

Crystal Violet Lactone, while technically a triphenylmethane dye, is a foundational leuco dye whose synthesis illustrates the principles of lactone ring formation.

Reactants:

-

p-Dimethylaminobenzaldehyde

-

Urea

-

Dimethylaniline

-

m-Dimethylaminobenzoic acid

-

Concentrated Sulfuric Acid

-

Hydrogen Peroxide (Oxidizing Agent)

-

Copper Sulfate (Catalyst)

Procedure:

-

Schiff Base Formation: p-Dimethylaminobenzaldehyde is reacted with urea in the presence of concentrated sulfuric acid to form a Schiff base.[7]

-

Urea Intermediate Formation: The Schiff base is then reacted with dimethylaniline to form a urea intermediate.[7]

-

Colorless Crystal Violet Formation: The urea intermediate is reacted with m-dimethylaminobenzoic acid to generate the colorless lactone form of crystal violet.[7]

-

Oxidation: The colorless crystal violet is then oxidized, for example, using hydrogen peroxide with a copper sulfate catalyst, to yield the final Crystal Violet Lactone product.[7]

Synthesis of 2-Anilino-6-dibutylamino-3-methylfluoran (ODB-2)

This black leuco dye is a commercially significant example of a fluoran dye.

Reactants:

-

2-Methyl-4-methoxydiphenylamine

-

4-Dibutylamino keto acid

-

Concentrated Sulfuric Acid (93-98%)

Procedure:

-

2-Methyl-4-methoxydiphenylamine and 4-dibutylamino keto acid are reacted in concentrated sulfuric acid at a controlled temperature of 10-20°C for 2-20 hours.[8]

-

The reaction solution is poured into ice water to solidify the condensate.[8]

-

The condensate is filtered and then treated with a 30% sodium hydroxide solution to a pH greater than 10 to induce neutralization and cyclization.[8]

-

The mixture is refluxed at 90-100°C.[8]

-

Upon cooling to 20°C, the product crystallizes and is collected by filtration to yield this compound.[8]

Visualizing the Chemistry: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical transformations in the synthesis and function of fluoran-based leuco dyes.

Conclusion and Future Outlook

From their pivotal role in the development of carbonless copy paper to their continued importance in thermal printing and emerging applications in sensing and imaging, fluoran-based leuco dyes have a rich history and a promising future. The ability to fine-tune their color and properties through synthetic modification ensures their continued relevance. Future research in this field is likely to focus on the development of fluoran dyes with enhanced stability, novel activation mechanisms (e.g., light or specific analytes), and applications in advanced materials and biomedical diagnostics. The foundational work of early pioneers in this field has paved the way for a vibrant and evolving area of color chemistry.

References

- 1. This compound: Overview, Applications in Light-Driven Phase Change Materials System and Preparation Method_Chemicalbook [chemicalbook.com]

- 2. ursinus.edu [ursinus.edu]

- 3. researchgate.net [researchgate.net]

- 4. The Chemistry of Fluoran Leuco Dyes | Semantic Scholar [semanticscholar.org]

- 5. Design and Synthesis of Red-Absorbing Fluoran Leuco Dyes Supported by Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and structural determination of fluoran | Journal of Military Science and Technology [online.jmst.info]

- 7. researchgate.net [researchgate.net]

- 8. CN101250191A - Method for preparing 2-phenylamino-6-dibutylamino-3-methyl fluoran - Google Patents [patents.google.com]

The Chromophoric Versatility of Substituted Fluoran Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted fluoran compounds, a class of leuco dyes, are renowned for their remarkable ability to undergo significant and often reversible color changes in response to external stimuli. This comprehensive technical guide delves into the core principles governing the chromophoric properties of these compounds, offering insights into their synthesis, the mechanisms of their color transitions, and their applications, with a particular focus on their relevance to scientific research and drug development.

Core Principles of Fluoran Chromism

The fundamental principle behind the chromophoric behavior of fluoran dyes lies in the reversible isomerization between a colorless lactone form and a colored, zwitterionic quinoid form.[1][2][3] This structural transformation is triggered by various external stimuli, leading to distinct chromic phenomena. In its ground state, the fluoran molecule typically exists in a closed-ring, non-planar spirolactone structure, which is colorless due to the lack of an extended conjugated π-electron system.[2][3] Upon stimulation, the lactone ring cleaves, leading to the formation of a planar, conjugated quinoid structure that absorbs light in the visible spectrum, thereby appearing colored.[1][2][3] The specific color and intensity are highly dependent on the substitution pattern on the fluoran backbone.

Stimuli-Responsive Chromophoric Properties

Thermochromism

Thermochromism is the reversible change in color as a function of temperature. In fluoran-based systems, this is typically achieved by combining the fluoran dye with a color developer (an acidic compound) and a low-melting solvent.[4][5] At low temperatures, the components form a solid-state complex where the acidic developer induces the opening of the lactone ring, resulting in a colored state.[6] As the temperature increases and the solvent melts, the interaction between the dye and the developer is disrupted, allowing the fluoran to revert to its colorless lactone form.[4][5] Electron-donating substituents on the fluoran structure have been shown to induce greater thermochromic effects.[7] Some novel fluorans substituted with a phenolic moiety exhibit intrinsic thermochromism without the need for an external developer.[8][9]

Photochromism

Photochromism involves a reversible color change induced by light. While spiropyrans and diarylethenes are more common examples of photochromic compounds, certain fluoran derivatives also exhibit this property.[10] The absorption of UV light can trigger the ring-opening of the spirolactone to the colored quinoid form. The reverse reaction, the ring-closure back to the colorless state, can be induced by visible light or can occur thermally.

Halochromism

Halochromism refers to the color change in response to a change in pH.[11] Fluoran dyes are classic examples of halochromic compounds. In the presence of an acid (proton donor), the lactone ring opens to form the colored cationic quinoid structure.[1][12] Conversely, in a basic or neutral medium, the molecule reverts to its colorless, closed-ring form. This pH-sensitive color change is a direct consequence of the acid-base equilibrium of the fluoran molecule.

Solvatochromism

Solvatochromism is the phenomenon where the color of a compound changes with the polarity of the solvent.[13] This effect arises from the differential solvation of the ground and excited states of the dye molecule.[13][14] The polarity of the solvent can influence the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the fluoran dye, thus affecting the wavelength of absorbed light.[15][16] For instance, some fluorinated benzothiadiazole compounds linked to tetraphenylethenes have demonstrated remarkable solvatochromic properties.[15]

Quantitative Spectroscopic Data of Substituted Fluorans

The following tables summarize key spectroscopic data for selected substituted fluoran compounds, providing a comparative overview of their chromophoric properties.

| Compound/System | Stimulus | Colorless State (λmax) | Colored State (λmax) | Molar Extinction Coefficient (ε) of Colored State (M⁻¹cm⁻¹) | Reference |

| LD01 in MEK | 1% Trifluoroacetic Acid (TFA) | < 350 nm | 604 nm | ~2.2 x 10⁴ | [1][17] |

| LD02 in MEK | 1% Trifluoroacetic Acid (TFA) | < 350 nm | 608 nm | ~1.4 x 10⁴ | [1][17] |

| 2′-anilino-6′-di-n-butylaminospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-3-one with phenolic developers | Temperature | - | - | - | [6] |

| Quinazolinone-substituted fluorans | Acidic compounds | Colorless | Colored | - | [12] |

| Oxidized fluoran derivatives in electrolytic solution | Electrical Stimuli | Colorless | Yellow | - | [2] |

Experimental Protocols

Synthesis of Fluoran Dyes

A common synthetic route to fluoran compounds involves the condensation reaction of a 2-aroylbenzoic acid derivative with a substituted phenol or aniline in the presence of a strong acid catalyst, such as sulfuric acid.[12][18]

Example: Synthesis of 9'-Diethylamino-3'-(3-hydroxyphenyl)benzo[a]fluoran [9]

-

Preparation of the Keto Acid: 2'-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid is a key intermediate.

-

Condensation: The keto acid is reacted with a suitable phenol, for instance, 6-bromo-2-naphthol.

-

Suzuki Coupling: A subsequent Suzuki coupling reaction with 3-hydroxyphenylboronic acid can introduce the phenolic moiety.

Characterization and Spectroscopic Analysis

UV-Vis Spectroscopy:

-

Prepare a dilute solution (e.g., 10⁻⁵ M) of the fluoran dye in a suitable solvent (e.g., methyl ethyl ketone (MEK)).[1][17]

-

Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maximum (λmax) of the colorless (leuco) form.[1][17]

-

To induce the colored form (for halochromic analysis), add a small amount of an acid, such as 1% trifluoroacetic acid (TFA), to the solution.[1][17]

-

Record the absorption spectrum of the colored solution to determine its λmax and calculate the molar extinction coefficient (ε) using the Beer-Lambert law.[1]

FT-IR Spectroscopy:

-

Acquire the FT-IR spectrum of the fluoran compound in its solid state (e.g., using a KBr pellet) or in solution.

-

Key vibrational bands to observe include the characteristic lactone carbonyl stretch (around 1750 cm⁻¹) in the colorless form, which disappears or shifts upon ring-opening to the colored form.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the synthesized fluoran compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra to confirm the molecular structure. The chemical shifts of protons and carbons, particularly those near the spiro-carbon, will differ significantly between the closed and open forms.[18]

Signaling Pathways and Experimental Workflows

Mechanism of Chromism in Fluoran Dyes

The fundamental mechanism involves the reversible opening and closing of the spirolactone ring. This process can be depicted as a signaling pathway where the stimulus acts as the input and the color change is the output.

Caption: Reversible equilibrium between the colorless spirolactone and colored quinoid forms of a fluoran dye.

General Experimental Workflow for Synthesis and Characterization

The synthesis and characterization of novel substituted fluoran compounds follow a systematic workflow.

Caption: A typical workflow for the synthesis and analysis of substituted fluoran compounds.

Relationship Between Substitution and Chromophoric Properties

The electronic nature of the substituents on the fluoran scaffold plays a crucial role in determining its chromophoric properties.

Caption: The relationship between the electronic nature of substituents and the resulting chromophoric properties.

Relevance to Drug Development

While fluoran dyes themselves are not typically therapeutic agents, the strategic incorporation of fluorine and fluorinated moieties into drug candidates is a cornerstone of modern medicinal chemistry.[19][20][21][22] The principles learned from studying substituted fluorans can be relevant in the following ways:

-

Understanding Structure-Property Relationships: The extensive studies on how different substituents affect the electronic and steric properties of fluoran molecules provide a valuable knowledge base for medicinal chemists aiming to fine-tune the properties of drug candidates.

-

Fluorescent Probes and Biosensors: The inherent fluorescence of some fluoran derivatives in their open form suggests their potential as scaffolds for developing fluorescent probes and biosensors for biological applications.[2][23] These could be designed to respond to specific biological stimuli, such as pH changes in cellular compartments or the presence of certain enzymes.

-

Drug Delivery and Release: The stimuli-responsive nature of fluorans could inspire the design of smart drug delivery systems where the release of a therapeutic agent is triggered by a specific stimulus, such as a change in temperature or pH.

References

- 1. Design and Synthesis of Red-Absorbing Fluoran Leuco Dyes Supported by Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-contrast electroswitching of emission and coloration based on single-molecular fluoran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thermally Reversible Fluorans: Synthesis, Thermochromic Properties and Real Time Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Intrinsically thermochromic fluorans - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Photo- and halochromism of spiropyran-based main-chain polymers - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Solvatochromism - Wikipedia [en.wikipedia.org]

- 14. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, characterization, aggregation-induced emission, solvatochromism and mechanochromism of fluorinated benzothiadiazole bonded to tetraphenylethenes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Solvatochromism and fluorescence response of a halogen bonding anion receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis and structural determination of fluoran | Journal of Military Science and Technology [online.jmst.info]

- 19. pharmacyjournal.org [pharmacyjournal.org]

- 20. benchchem.com [benchchem.com]

- 21. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

Synthesis of 2-(4'-dibutylamino-2'-hydroxybenzoyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the precursor molecule 2-(4'-dibutylamino-2'-hydroxybenzoyl)benzoic acid, a compound of interest in various chemical and pharmaceutical research areas, including as an intermediate for thermal dyes and potentially in drug development.[1][2] This document provides a comprehensive overview of the synthesis, including detailed experimental protocols adapted from analogous preparations, key quantitative data, and process visualizations.

Compound Overview and Properties

2-(4'-dibutylamino-2'-hydroxybenzoyl)benzoic acid (CAS 54574-82-2) is a benzophenone derivative characterized by a benzoic acid moiety, a hydroxyl group, and a dibutylamino substituent.[2][3] Its chemical structure lends itself to applications where UV absorption and reactivity as a chemical intermediate are desired.

Table 1: Physicochemical Properties of 2-(4'-dibutylamino-2'-hydroxybenzoyl)benzoic acid

| Property | Value | References |

| CAS Number | 54574-82-2 | [1][3][4][5][6][7][8][9][10][11] |

| Molecular Formula | C₂₂H₂₇NO₄ | [3][7][8][10][12] |

| Molecular Weight | 369.45 g/mol | [3][7][8][9][10][12] |

| Appearance | White to off-white solid/powder | [3][6] |

| Melting Point | 190-193 °C | [1][3][5][6][8][9][10] |

| Purity (Typical) | ≥99% | [1][6][9][11] |

Synthesis Pathway

The primary synthetic route to 2-(4'-dibutylamino-2'-hydroxybenzoyl)benzoic acid is a Friedel-Crafts acylation reaction between 3-(dibutylamino)phenol and phthalic anhydride. This reaction forms the carbon-carbon bond between the two aromatic rings, creating the benzophenone core structure.

References

- 1. 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid | 54574-82-2 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. 54574-82-2 CAS MSDS (2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid | C22H27NO4 | CID 1910825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 54574-82-2 | CAS DataBase [m.chemicalbook.com]

- 6. 2- 4-(Dibutylamino)-2-hydroxybenzoyl benzoic acid 99 54574-82-2 [sigmaaldrich.com]

- 7. 2- 4-(Dibutylamino)-2-hydroxybenzoyl benzoic acid 99 54574-82-2 [sigmaaldrich.com]

- 8. 2- 4-(Dibutylamino)-2-hydroxybenzoyl benzoic acid 99 54574-82-2 [sigmaaldrich.com]

- 9. 2-[4-(ジブチルアミノ)-2-ヒドロキシベンゾイル]安息香酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. scbt.com [scbt.com]

- 12. GSRS [gsrs.ncats.nih.gov]

The Chameleon's Secret: An In-depth Technical Guide to the Transformation Mechanisms of Leuco Dyes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leuco dyes, from the Greek word 'leukos' meaning white, are fascinating molecules that possess the ability to exist in a colorless or pale-colored state and transform into a vibrant, colored form in response to external stimuli. This remarkable chromogenic behavior has led to their application in a wide array of fields, including smart packaging, security printing, textiles, and increasingly, in the realm of drug development for applications such as biosensing and controlled release. This technical guide delves into the core mechanisms governing the transformation of leuco dyes to their colored forms, providing a comprehensive overview for researchers and professionals working at the forefront of materials science and pharmaceutical development. We will explore the primary triggers for this transformation – heat (thermochromism), light (photochromism), and pH (halochromism) – and provide quantitative data and detailed experimental protocols to facilitate further research and application.

Core Transformation Mechanism: A Tale of Two Structures

The fundamental principle behind the color change of most leuco dyes lies in a reversible or irreversible structural transformation that toggles the molecule between two distinct states: a colorless "leuco" form and a colored form. This transformation typically involves the opening and closing of a lactone or spiro ring within the molecule's structure.

In the colorless (leuco) form , the molecule generally has a non-planar geometry, and its π-electron system is interrupted. This lack of a large, conjugated system means the molecule does not absorb light in the visible spectrum, rendering it colorless.

Upon exposure to a specific stimulus, the molecule undergoes a structural rearrangement. For many leuco dyes, this involves the cleavage of a C-O bond and the opening of the lactone or spiro ring. This ring-opening event creates a planar, highly conjugated molecular structure. This extended π-electron system can now absorb photons of visible light, resulting in the appearance of color . The specific color observed depends on the molecular structure of the dye and the wavelength of light it absorbs.

Thermochromism: The Influence of Heat

Thermochromic leuco dyes exhibit a color change in response to a change in temperature. This phenomenon is typically a reversible equilibrium between the leuco and colored forms, driven by the interplay of three key components: the leuco dye (color former), a color developer (often a weak acid), and a solvent.

The transformation is governed by the melting point of the solvent. Below the solvent's melting point, the components are in a solid, stable state, and the leuco dye exists in its colorless, ring-closed form. As the temperature rises and the solvent melts, the increased molecular mobility allows for a proton transfer from the acidic developer to the leuco dye. This protonation triggers the opening of the lactone ring, leading to the formation of the colored, conjugated species.[1][2] When the temperature decreases, the solvent solidifies, and the equilibrium shifts back towards the more stable, colorless leuco form.

Quantitative Data for Thermochromic Leuco Dyes

| Leuco Dye System Components | Activation Temperature (°C) | Color Change | Reference |

| Crystal Violet Lactone, Bisphenol A, Tetradecanol | ~31 | Colorless to Blue/Violet | [3] |

| Crystal Violet Lactone, Lauryl Gallate, Dodecanol | ~27-33 | Colorless to Blue/Violet | |

| Black Leuco Dye Slurry | 29 | Black to Colorless | [4] |

| Blue Leuco Dye Slurry | 29 | Blue to Colorless | [4] |

| Red Leuco Dye Slurry | 29 | Red to Colorless | [4] |

| Cold Activated Blue Leuco Dye | 15 | Colorless to Blue | [5] |

| Touch Activated Leuco Dye | 31 | Colored to Colorless | [5] |

| High Temperature Leuco Dye | 47 | Colored to Colorless | [5] |

Note: Activation temperatures can be tuned by modifying the solvent and developer components.

Signaling Pathway for Thermochromism

Caption: Thermochromic Leuco Dye Transformation Pathway.

Photochromism: A Reaction to Light

Photochromic leuco dyes undergo a reversible transformation from a colorless to a colored state upon exposure to electromagnetic radiation, most commonly ultraviolet (UV) light.[6][7] The energy from the UV photons induces a cleavage of a covalent bond, typically a C-O bond involving a spiro carbon atom. This bond breaking allows for the opening of a ring structure and the rotation of a portion of the molecule. This conformational change results in the formation of a planar, conjugated system that absorbs visible light, thus appearing colored. When the UV light source is removed, the molecule thermally reverts to its more stable, colorless, ring-closed spiro form.

Spiropyrans and spirooxazines are two of the most well-studied classes of photochromic leuco dyes.[6]

Quantitative Data for Photochromic Leuco Dyes

| Leuco Dye | Solvent | Excitation Wavelength (nm) | Colored Form λmax (nm) | Quantum Yield (Φ) of Coloration | Relaxation Time (t1/2) | Reference |

| 6-nitroBIPS | Toluene | 365 | ~590 | 0.65 | ~35 s | |

| Spiropyran | Methanol | 365 | ~550 | 0.42 | - | [8] |

| Spiropyran in Nanoparticles | Water | 365 | 500-600 | 0.28 | ~2 min | [8] |

| Nitrospiropyran | Methylcyclohexane | 308 | - | 0.3-0.8 | 2 s | [1] |

| Nitrospiropyran | Ethanol | 308 | - | <0.2 | 10^4 s | [1] |

Signaling Pathway for Photochromism

Caption: Photochromic Leuco Dye Transformation Pathway.

Halochromism: Sensitivity to pH

Halochromic leuco dyes exhibit a color change in response to a change in pH.[9] The mechanism is similar to that of thermochromism, but instead of heat, the trigger is the concentration of hydronium ions (H₃O⁺) in the environment. In an acidic environment (low pH), the leuco dye is protonated, which induces the opening of the lactone ring and the formation of the colored, conjugated structure. In a neutral or basic environment (higher pH), the molecule is deprotonated, and the ring closes, returning the dye to its colorless leuco form. This reversible, pH-dependent transformation makes halochromic leuco dyes excellent candidates for pH indicators.

Quantitative Data for Halochromic Leuco Dyes

| Leuco Dye | pH Transition Range | Color Change (Acidic to Basic) |

| Crystal Violet Lactone | ~2.0 - 4.0 | Violet to Colorless |

| Malachite Green Leuco | ~0.0 - 2.0 (yellow to green), ~11.5 - 13.0 (green to colorless) | Yellow -> Green -> Colorless |

| Phenolphthalein | 8.2 - 10.0 | Colorless to Pink/Fuchsia |

| Thymolphthalein | 9.3 - 10.5 | Colorless to Blue |

Note: The exact pH transition range can be influenced by the solvent and the specific molecular structure of the dye.

Signaling Pathway for Halochromism

References

- 1. Leuco dye - Wikipedia [en.wikipedia.org]

- 2. US4864024A - Leuco dyes - Google Patents [patents.google.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Biodegradation of leuco derivatives of triphenylmethane dyes by Sphingomonas sp. CM9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US20160303275A1 - Leuco dyes with hot melt binding matrix - Google Patents [patents.google.com]

- 8. Design and Synthesis of Red-Absorbing Fluoran Leuco Dyes Supported by Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Chemical Structure and Function of ODB-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

ODB-2, chemically known as 2-Anilino-6-dibutylamino-3-methylfluoran, is a fluoran-based leuco dye.[1][2] While its primary application lies in the manufacturing of thermal and carbonless paper, its unique thermochromic properties are of interest to researchers in materials science.[1][2][3] This guide provides a comprehensive overview of the chemical structure, function, and experimental protocols related to ODB-2, tailored for a scientific audience. It should be noted that ODB-2 is an industrial chemical and is not intended for pharmaceutical or therapeutic use.[4]

Chemical Structure and Properties

ODB-2 is a complex organic molecule with the chemical formula C35H36N2O3.[1][5] Its structure is based on a fluoran core, which is a spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one system. The key functional groups that impart its color-changing properties are the anilino and dibutylamino substituents.[1]

Table 1: General Chemical Properties of ODB-2

| Property | Value | Reference |

| Chemical Name | This compound | [1][2] |

| CAS Number | 89331-94-2 | [1][5] |

| Molecular Formula | C35H36N2O3 | [1][5] |

| Molecular Weight | 532.67 g/mol | [6] |

| Appearance | White to off-white or light-colored powder | [1][7][8] |

| Purity | ≥ 99.0% (HPLC) | [1][8] |

Table 2: Physicochemical Data of ODB-2

| Property | Value | Reference |

| Melting Point | 179-185 °C | [1][4][8][9] |

| Boiling Point | 704.461 °C at 760 mmHg | [5][9] |

| Density | 1.24 g/cm³ | [5][9] |

| Flash Point | 379.845 °C | [5][9] |

| Solubility | Soluble in N,N-Dimethylformamide, methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [10] |

| Water Solubility | 1.61-21 μg/L at 20 °C | [9] |

| LogP | 8.796 | [5] |

| Vapor Pressure | 1.08E-19 mmHg at 25°C | [9] |

Function and Mechanism of Action

The primary function of ODB-2 is as a color former in thermosensitive and pressure-sensitive recording materials.[1][4] It is a leuco dye, meaning it can exist in a colorless (leuco) form and a colored form.[11] The transition between these two states is induced by heat in the presence of an acidic developer.[11] This reversible thermochromism is the basis for its application in thermal printing.[11]

The mechanism of color change involves a reversible ring-opening and closing of the lactone ring in the fluoran structure. In its colorless state, the lactone ring is closed. Upon heating with an acidic developer, the lactone ring opens, leading to a conjugated system that absorbs light in the visible spectrum, resulting in a black color.[11]

Below is a diagram illustrating the proposed thermochromic mechanism of ODB-2.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of ODB-2, based on information from patent literature. Researchers should consult the original patents for specific details and safety precautions.

Synthesis of this compound

This process typically involves a two-step reaction: a condensation reaction followed by a cyclization reaction.

Step 1: Acid-Catalyzed Condensation

-

Reactants : 2-(4'-dibutylamino-2'-hydroxybenzoyl)benzoic acid and 4-methoxy-2-methyldiphenylamine are used as the primary reactants.[12]

-

Solvent and Catalyst : The reaction is carried out in concentrated sulfuric acid (96% or above).[12]

-

Procedure :

-

Dissolve 2-(4'-dibutylamino-2'-hydroxybenzoyl)benzoic acid in concentrated sulfuric acid.

-

Slowly add 1 to 1.2 molar equivalents of 4-methoxy-2-methyldiphenylamine to the solution while maintaining the temperature between 0-30 °C.[12]

-

Stir the reaction mixture for a specified period (e.g., 1 hour) to allow for the condensation reaction to proceed.[12]

-

Pour the reaction mixture into ice water to precipitate the phthalide-containing intermediate.[12]

-

Filter the precipitate and wash it with water.[12]

-

Step 2: Cyclization

-

Reactants : The filtered precipitate from Step 1.

-

Reagents : An aqueous solution of sodium hydroxide and an organic solvent (e.g., toluene).[12][13]

-

Procedure :

-

Suspend the precipitate in a mixture of toluene and water.[13]

-

Add a 28-30% aqueous solution of sodium hydroxide to neutralize the mixture and then add more to make the solution strongly basic (pH > 10).[12][13]

-

Heat the mixture to reflux (80-100 °C) and maintain for 1-3 hours to induce cyclization.[12][13]

-

Cool the reaction mixture to approximately 20 °C to allow for the crystallization of the product.[13]

-

Filter the crystals, wash them, and then dry to obtain the final product, this compound.[13]

-

The workflow for the synthesis of ODB-2 can be visualized as follows:

Safety and Handling

ODB-2 is an industrial chemical and should be handled with appropriate safety precautions. It is advised to handle it in a well-ventilated area and wear suitable protective clothing, including gloves and eye protection.[10] Avoid the formation of dust and aerosols.[10] Thermal decomposition may lead to the release of irritating or toxic gases, such as carbon oxides and nitrogen oxides.[5] It is also noted to be harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[5]

Conclusion

ODB-2 is a fluoran-based leuco dye with significant applications in the thermal and carbonless paper industries. Its thermochromic properties, which are a result of a reversible ring-opening and closing mechanism, make it a subject of interest for materials science research. This guide has provided a detailed overview of its chemical structure, function, and synthesis, which can serve as a valuable resource for researchers and scientists.

References

- 1. ODB-2 or CK-68 or BLACK-400 is Heat(Pressure) Sensitive Black TF-BL3 [sellchems.com]

- 2. The Mysterious ODB-2 in Thermal Paper - Sinobio Chemistry [sinobiochemistry.com]

- 3. This compound: Overview, Applications in Light-Driven Phase Change Materials System and Preparation Method_Chemicalbook [chemicalbook.com]

- 4. China this compound /ODB-2 CAS 89331-94-2 Manufacturer and Supplier | Starsky [starskychemical.com]

- 5. ODB-2 (CAS 89331-94-2) is the color former for thermal paper [sellchems.com]

- 6. biosynth.com [biosynth.com]

- 7. This compound/ODB-2 CAS:89331-94-2 Wholesaler [qinmuchem.com]

- 8. Odb-2 Leuco Dye ≥ 99% Purity for Thermal Paper BPA Free Reach - Odb-2 Leuco Dye and Thermal Paper Coating Chemical [jieruixin.en.made-in-china.com]

- 9. lookchem.com [lookchem.com]

- 10. echemi.com [echemi.com]

- 11. ODB-2: High-Performance Dye for Thermosensitive Imaging in Printing and Sensing - Sinobio Chemistry [sinobiochemistry.com]

- 12. JPH0860002A - Production of 2-anilino-3-methyl-6-dibutylaminofluoran - Google Patents [patents.google.com]

- 13. CN101250191A - Method for preparing 2-phenylamino-6-dibutylamino-3-methyl fluoran - Google Patents [patents.google.com]

An In-depth Technical Guide on the Stability and Storage of 2-Anilino-6-dibutylamino-3-methylfluoran

This technical guide provides comprehensive information on the stability and recommended storage conditions for 2-Anilino-6-dibutylamino-3-methylfluoran (also known as ODB-2), a widely used leuco dye in thermal and pressure-sensitive recording materials. This document is intended for researchers, scientists, and professionals in drug development and other relevant fields who handle or utilize this compound.

Chemical Properties and Stability Profile

This compound is an organic compound that is almost colorless in its solid form and is known for its excellent stability under ambient conditions.[1][2] It does not readily sublimate or spontaneously develop color, which is a critical property for its application in imaging systems.[1][2] The compound exhibits good thermal stability, which is essential for its function in thermal printing processes, ensuring it performs consistently over multiple heating and cooling cycles without significant degradation.[3] Its stability contributes to the durability and longevity of the systems in which it is incorporated.[3]

The key characteristic of this fluoran dye is its ability to undergo a color change to black upon reaction with an acidic developer.[1][4] The resulting colored image displays good resistance to light and moisture.[1][2]

However, the stability of this compound is influenced by several external factors. Exposure to high temperatures, moisture, direct sunlight, and certain chemicals can lead to degradation or premature color formation.[4][5]

Factors Affecting Stability

The following diagram illustrates the key factors that can impact the stability of this compound.

Recommended Storage and Handling Conditions

To maintain the integrity and functionality of this compound, it is imperative to adhere to proper storage and handling protocols. The following table summarizes the recommended conditions based on available safety and technical data.

| Parameter | Recommendation | Rationale |

| Container | Tightly sealed, light-resistant container (e.g., amber glass or opaque plastic).[4][6] | To prevent degradation and color fading from light exposure and to protect from moisture and air. |

| Temperature | Store in a cool, dry place.[4][5][6][7] Avoid high temperatures.[4][5] | Heat can negatively affect the stability and color-forming properties of the compound.[4] |

| Environment | A dry and well-ventilated area is recommended.[4][5][6][7] | To prevent moisture absorption and the accumulation of any potential vapors.[3] |

| Light Exposure | Avoid direct sunlight.[4][5] | Light can cause degradation and fading of the dye.[4] |

| Incompatible Substances | Store separately from acidic substances and strong oxidizing agents.[4] | Acidic substances can cause premature color development, while oxidizing agents may lead to degradation.[4] |

| Handling | Handle in a well-ventilated area.[3][7] Use personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat.[3][6] Avoid creating dust.[6] Wash hands thoroughly after handling.[6] | To minimize exposure, as the compound can cause skin and eye irritation and may cause respiratory irritation.[6] |

Experimental Workflow for Handling and Storage

The following diagram outlines a general workflow for the safe handling and storage of this compound in a laboratory setting.

Concluding Remarks

References

- 1. This compound: Overview, Applications in Light-Driven Phase Change Materials System and Preparation Method_Chemicalbook [chemicalbook.com]

- 2. JPH0860002A - Production of 2-anilino-3-methyl-6-dibutylaminofluoran - Google Patents [patents.google.com]

- 3. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. China this compound /ODB-2 CAS 89331-94-2 Manufacturer and Supplier | Starsky [starskychemical.com]

- 5. This compound/ODB-2 CAS:89331-94-2 Wholesaler [qinmuchem.com]

- 6. aksci.com [aksci.com]

- 7. echemi.com [echemi.com]

Methodological & Application

Protocol for Coating Thermal Paper with ODB-2 Dye: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale coating of thermal paper using 2-Anilino-6-dibutylamino-3-methylfluoran (ODB-2) as a leuco dye. The protocol covers the preparation of the individual components, formulation of the thermal coating slurry, application onto a base paper, and subsequent drying.

Introduction